molecular formula C21H16ClN3O2S B11225698 (2Z)-6-chloro-2-[(4-ethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

(2Z)-6-chloro-2-[(4-ethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B11225698
M. Wt: 409.9 g/mol
InChI Key: YXKFTXMYGATEIN-UHFFFAOYSA-N
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Description

(2Z)-6-chloro-2-[(4-ethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chromene core, a thiazole ring, and an imine group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-chloro-2-[(4-ethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic conditions.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced via a condensation reaction between a thioamide and a haloketone.

    Formation of the Imine Group: The imine group is formed by the condensation of an amine with an aldehyde or ketone.

    Final Coupling: The final step involves coupling the chromene-thiazole intermediate with the imine derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-chloro-2-[(4-ethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: The chloro group in the chromene core can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.

    Substitution: Amines, thiols; typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and various substituted derivatives depending on the nucleophile used in the substitution reactions.

Scientific Research Applications

(2Z)-6-chloro-2-[(4-ethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It can be used in the study of enzyme inhibition, as its structure allows it to interact with various biological targets.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2Z)-6-chloro-2-[(4-ethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2Z)-6-chloro-2-[(4-ethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethyl group on the phenyl ring, along with the chloro and thiazole groups, differentiates it from similar compounds and may result in unique interactions with biological targets.

Properties

Molecular Formula

C21H16ClN3O2S

Molecular Weight

409.9 g/mol

IUPAC Name

6-chloro-2-(4-ethylphenyl)imino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide

InChI

InChI=1S/C21H16ClN3O2S/c1-2-13-3-6-16(7-4-13)24-20-17(19(26)25-21-23-9-10-28-21)12-14-11-15(22)5-8-18(14)27-20/h3-12H,2H2,1H3,(H,23,25,26)

InChI Key

YXKFTXMYGATEIN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Cl)C(=O)NC4=NC=CS4

Origin of Product

United States

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